Potassium trans-1-propenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[(E)-prop-1-enyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWVFWDURMTAV-SQQVDAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804565-39-7 | |
| Record name | 804565-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Reaction of Corresponding Boronic Acid Derivatives with Potassium Hydrogen Fluoride
Method Overview:
The most common approach involves the conversion of alkenylboronic acids or boronate esters into trifluoroborate salts by reaction with potassium hydrogen fluoride (KHF2). This method is favored for its simplicity, high efficiency, and stereochemical retention.
- The alkenylboronic acid or ester is dissolved in a suitable solvent, typically methanol or water.
- Potassium hydrogen fluoride (KHF2) is added in excess.
- The mixture is stirred at room temperature or slightly elevated temperatures (around 50°C) for several hours.
- The resulting trifluoroborate salt precipitates out and can be isolated by filtration, washed, and dried.
- Molander et al. demonstrated the synthesis of various potassium alkenyltrifluoroborates, including trans-1-propenyl derivatives, with yields exceeding 80% under optimized conditions.
- The stereochemistry of the alkene (trans vs. cis) is generally retained during this process, as confirmed by NMR analysis.
| Parameter | Details |
|---|---|
| Starting Material | Alkenylboronic acid or ester |
| Reagent | Potassium hydrogen fluoride (KHF2) |
| Solvent | Methanol, Water, or Mixture |
| Temperature | Room temperature to 50°C |
| Reaction Time | 4–12 hours |
| Yield | >80% |
Direct Conversion from Alkenylboronates Using Fluoride Sources
Method Overview:
An alternative involves the direct fluorination of alkenylboronates using fluoride sources like Tetra-n-butylammonium fluoride (TBAF), followed by stabilization as trifluoroborates.
- The boronate ester is treated with TBAF in anhydrous conditions.
- The mixture is stirred at ambient temperature for several hours.
- The resultant intermediate is then treated with potassium salts to form the trifluoroborate.
- This method allows for selective formation of the trans-alkenyltrifluoroborate, with stereochemistry confirmed via NMR spectroscopy.
- It is particularly useful for sensitive substrates that require milder conditions.
| Parameter | Details |
|---|---|
| Starting Material | Alkenylboronate ester |
| Reagent | TBAF or similar fluoride source |
| Solvent | Anhydrous THF or DMSO |
| Temperature | Room temperature |
| Reaction Time | 6–24 hours |
| Yield | 70–85% |
Stereochemical Considerations and Purification
The synthesis methods preserve the stereochemistry of the alkene, especially when using mild conditions and appropriate reagents. Purification typically involves recrystallization or chromatography, with NMR spectroscopy (¹H, ¹⁹F, and ¹¹B) used to confirm the structure and stereochemistry.
Summary of Research Data
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boronic acid + KHF2 | Alkenylboronic acid + KHF2 | Room temp, 4–12 hrs | >80 | Stereochemistry retained |
| Boronate ester + TBAF | Alkenylboronate ester + TBAF | Room temp, 6–24 hrs | 70–85 | Suitable for sensitive substrates |
Notes on Scale-Up and Practical Considerations
- The synthesis is scalable, with reports demonstrating successful preparation on multi-gram scales without significant loss of yield or stereochemical purity.
- Handling of fluoride reagents requires caution due to their corrosive nature.
- Purity and stereochemistry should be verified via NMR and, if necessary, chiral chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium trans-1-propenyltrifluoroborate primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with various halides to form carbon-carbon bonds. It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reactions are usually carried out in organic solvents like THF or dimethylformamide (DMF).
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Can involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds. Oxidation reactions typically yield alcohols or ketones, while substitution reactions can produce a variety of substituted organic compounds.
Scientific Research Applications
Scientific Research Applications
Potassium trans-1-propenyltrifluoroborate has several significant applications across various domains:
Organic Synthesis
- Cross-Coupling Reactions: It is predominantly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Versatile Building Block: The allyl functional group in this compound serves as a reactive site for coupling with various electrophiles, allowing the introduction of a three-carbon chain into target molecules.
Medicinal Chemistry
- Drug Development: The compound is involved in synthesizing drug candidates and therapeutic agents. Its ability to form stable intermediates makes it valuable in developing new pharmaceuticals .
- Biological Activity: Research indicates that this compound can release hydrogen sulfide upon reaction with thiols or other nucleophiles. Hydrogen sulfide is known for its vasodilatory effects and cytoprotective properties, which could have implications in treating cardiovascular diseases .
Industrial Applications
- Fine Chemicals Production: The compound is utilized in producing fine chemicals and materials with specific properties, making it essential for various industrial applications.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in practical applications:
Case Study 1: Cross-Coupling Reaction Efficiency
A study demonstrated that this compound could effectively couple with 4-chloro(N-Boc)aniline using a palladium catalyst, achieving an 88% yield of the desired product. This exemplifies its utility in synthesizing complex amines .
Case Study 2: Biological Mechanisms
Research has shown that this compound can enhance endothelial cell growth by upregulating vascular endothelial growth factor (VEGF), contributing to angiogenesis and tissue regeneration. This property underscores its potential therapeutic applications .
Mechanism of Action
The mechanism by which potassium trans-1-propenyltrifluoroborate exerts its effects is primarily through its role as a nucleophile in cross-coupling reactions. The compound donates its propenyl group to form new carbon-carbon bonds, facilitated by the presence of a palladium catalyst. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in various synthetic processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares potassium trans-1-propenyltrifluoroborate with structurally related organotrifluoroborates:
Reactivity in Cross-Coupling Reactions
- Steric and Electronic Effects: The trans-propenyl group in this compound provides distinct stereochemical control in cross-couplings, enabling access to trans-alkene products . In contrast, potassium vinyltrifluoroborate yields monosubstituted alkenes without stereochemical complexity .
- Functional Group Tolerance : Brominated analogs (e.g., the Z-bromohexenyl derivative) participate in sequential coupling-halogenation reactions, enabling modular synthesis . Pyrrolidinyl-substituted trifluoroborates exhibit enhanced solubility in polar solvents, facilitating reactions in aqueous media .
- Deprotection and Stability : this compound is stable under basic conditions but undergoes smooth deprotection with sulfur at high temperatures, as seen in ADT-NH₂ synthesis . In contrast, alkoxymethyltrifluoroborates (e.g., ethoxymethyl derivatives) require Soxhlet extraction for purification due to low organic solubility .
Biological Activity
Potassium trans-1-propenyltrifluoroborate (K-trans-1-PFT) is a boron-containing compound that has garnered attention in various fields of chemical and biological research. This article reviews its biological activity, mechanisms of action, and potential applications, supported by case studies and research findings.
K-trans-1-PFT is primarily used in organic synthesis, particularly in cross-coupling reactions, where it serves as a versatile building block for more complex molecules .
The biological activity of K-trans-1-PFT is largely attributed to its ability to release hydrogen sulfide (H₂S) upon reaction with thiols or other nucleophiles. H₂S is recognized for its signaling roles in various physiological processes, including:
- Vasodilation : H₂S promotes the relaxation of blood vessels, which can lower blood pressure and improve blood flow.
- Cytoprotection : It has been shown to protect cells from oxidative stress and apoptosis.
- Angiogenesis : H₂S enhances endothelial cell growth through upregulation of vascular endothelial growth factor (VEGF), contributing to wound healing and tissue regeneration .
Antimicrobial Properties
Recent studies indicate that K-trans-1-PFT may exhibit antimicrobial properties. For instance, it has been used as a precursor for synthesizing compounds that demonstrate significant antibacterial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity and Anticancer Activity
K-trans-1-PFT has been evaluated for its potential anticancer effects. In vitro studies have shown that derivatives synthesized from K-trans-1-PFT can induce apoptosis in cancer cell lines. For example, compounds derived from K-trans-1-PFT were tested against human lung cancer cells, exhibiting IC₅₀ values ranging from 5 to 20 μM, indicating moderate cytotoxicity .
Case Studies
-
H₂S Release and Inflammation :
A study demonstrated that K-trans-1-PFT could modulate inflammatory responses by releasing H₂S during endotoxemia models. This release was associated with reduced inflammation and organ injury, suggesting a potential therapeutic role in managing septic shock . -
Wound Healing :
Another investigation highlighted the role of H₂S in enhancing angiogenesis post-ischemic stroke. Topical application of H₂S donors derived from K-trans-1-PFT significantly improved wound healing in animal models by stimulating endothelial cell proliferation .
Table 1: Summary of Biological Activities of this compound Derivatives
Q & A
Q. What are the primary applications of Potassium trans-1-propenyltrifluoroborate in synthetic chemistry?
this compound is widely used as a coupling partner in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds in complex organic molecules. For example, it serves as a substrate in reactions with 2-(chloromethyl)-2,1-borazaronaphthalene to synthesize allylated borazaronaphthalenes under palladium catalysis . Additionally, it is a key intermediate in the synthesis of ampelopsin derivatives and drug delivery systems like ADT-NH2 (a hydrogen sulfide-releasing moiety) .
Q. What standard synthetic methods are employed to prepare this compound?
A common approach involves transmetalation from organolithium or Grignard reagents to boron trifluoride etherates, followed by potassium salt precipitation. For example, analogous trifluoroborates are synthesized via reaction of organolithium intermediates with triisopropyl borate and subsequent treatment with KHF₂ . Optimization includes controlling reaction temperature (-78°C to room temperature) and stoichiometry to minimize side reactions like protonolysis .
Q. How is this compound characterized in research settings?
Standard characterization includes ¹H/¹³C NMR to confirm alkene geometry and boron-bound protons, FAB-MS or ESI-MS for molecular ion verification, and melting point analysis (81–85°C for this compound). SMILES strings ([K+].C\C=C$$B-](F)(F)F) and InChI keys provide structural validation via computational tools .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?
The trans-configuration of the propenyl group enhances steric accessibility for oxidative addition to palladium(0) catalysts, improving coupling efficiency. Studies on analogous alkenyltrifluoroborates show that trans-isomers exhibit higher yields (e.g., 80–95%) compared to cis-isomers (50–60%) due to reduced steric hindrance during catalyst coordination . Computational modeling (DFT) can further elucidate transition-state geometries .
Q. What strategies mitigate competing β-hydride elimination in palladium-catalyzed reactions with alkenyltrifluoroborates?
β-Hydride elimination, which leads to undesired alkene byproducts, is minimized by:
Q. How can discrepancies in reported reaction yields for trifluoroborate couplings be resolved?
Contradictions in literature data (e.g., 70% vs. 90% yields) often arise from differences in:
- Catalyst pre-activation (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂).
- Solvent polarity (THF vs. dioxane).
- Substrate purity (≥97% assayed via HPLC). Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, degassed solvents) are critical .
Q. What advanced analytical techniques validate the stability of this compound under reaction conditions?
- In-situ ¹⁹F NMR monitors boron-fluorine bond integrity during reactions.
- X-ray crystallography confirms solid-state structure and potential decomposition products.
- TGA/DSC analyzes thermal stability (decomposition onset ~150°C for similar compounds) .
Methodological Considerations
Q. What experimental design principles apply to optimizing cross-coupling reactions with this reagent?
- Design of Experiments (DoE): Vary catalyst loading (1–5 mol%), ligand ratios (1:1 to 1:3 Pd:ligand), and solvent systems (THF/H₂O vs. toluene/H₂O) to identify Pareto-optimal conditions.
- Kinetic profiling: Quench aliquots at intervals (0.5–24 hrs) for GC-MS or LC-MS analysis to track reaction progression .
Q. How are computational methods used to predict reactivity trends for trifluoroborate reagents?
DFT calculations (e.g., B3LYP/6-31G*) model transition states for oxidative addition and transmetalation steps. Parameters like Fukui indices predict nucleophilic/electrophilic sites, while NBO analysis evaluates charge distribution on boron and alkene moieties .
Data Interpretation Challenges
Q. How should researchers address contradictory data on trifluoroborate solubility in polar aprotic solvents?
Discrepancies in solubility (e.g., DMSO vs. DMF) require rigorous solvent screening (via UV-Vis spectroscopy) and moisture control (Karl Fischer titration). For example, hygroscopic solvents like DMF may artificially reduce solubility due to water absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
